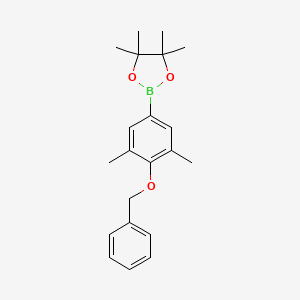
2-(2,2-Dimethylpropanoyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylpropanoyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C14H15FN2O and its molecular weight is 246.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
Research into fluorescent chemosensors, such as those based on 4-methyl-2,6-diformylphenol (DFP), demonstrates the potential of chemically modified organic compounds for detecting a wide range of analytes, including metal ions, anions, and neutral molecules. Such compounds are tailored for high selectivity and sensitivity, indicating that "2-(2,2-Dimethylpropanoyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile" could be explored for similar applications in the development of new sensing technologies for environmental monitoring, biomedical diagnostics, and chemical analysis (P. Roy, 2021).
Organic Light-Emitting Diodes (OLEDs)
The use of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY)-based materials in OLEDs showcases the role of fluorinated organic compounds in enhancing the efficiency and color purity of light-emitting devices. This suggests potential research avenues for "this compound" in the design and development of advanced materials for optoelectronics and photonics, where the compound's specific chemical structure could contribute to novel photophysical properties (B. Squeo & M. Pasini, 2020).
Protein Design
In the field of protein engineering, the incorporation of fluorinated amino acids into proteins has been shown to enhance their stability and modify their interaction with other molecules. This highlights a potential application for "this compound" in the design of proteins with altered physicochemical properties, potentially leading to novel therapeutic agents or biocatalysts with improved performance (B. Buer & E. Marsh, 2012).
Environmental and Biomonitoring
The development of analytical methods for the detection of fluoroalkylether substances in environmental samples, as part of the broader group of per- and polyfluoroalkyl substances (PFAS), underscores the importance of understanding the environmental fate and effects of fluorinated compounds. Research in this area could inform the assessment of "this compound" regarding its environmental persistence, bioaccumulation potential, and toxicological impact (G. Munoz et al., 2019).
Propiedades
IUPAC Name |
(2Z)-2-[(4-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-14(2,3)13(18)10(8-16)9-17-12-6-4-11(15)5-7-12/h4-7,9,17H,1-3H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHFJUAZUMIRGU-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=CC=C(C=C1)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2523019.png)
![Methyl 4-({[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2523020.png)



![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523027.png)
![3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2523028.png)
![3-Methyl-7-[2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2523029.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime](/img/structure/B2523033.png)

